molecular formula C17H14Cl3N3S B7787105 2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline

2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline

Cat. No.: B7787105
M. Wt: 398.7 g/mol
InChI Key: JADATXHYDRYDGR-JCMHNJIXSA-N
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Description

2,4,6-Trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of trichloroaniline and indole moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline typically involves the reaction of 2,4,6-trichloroaniline with an indole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The trichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4,6-Trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: A simpler compound with similar chemical properties but lacking the indole moiety.

    Indole-3-carbinol: An indole derivative with different functional groups and biological activities.

    Sulfur-containing indoles: Compounds with similar structural features but varying in their specific substituents and reactivity.

Uniqueness

2,4,6-Trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline is unique due to its combination of trichloroaniline and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3S/c1-9(2)24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)7-10(18)8-13(16)20/h3-9,23H,1-2H3/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADATXHYDRYDGR-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2C1=NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC\1=NC2=CC=CC=C2/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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